8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
Overview
Description
8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a xanthene core with a dimethylaminoethylamino side chain and a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a fluorescent probe for studying biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The dimethylaminoethylamino side chain can interact with various biological molecules, while the xanthene core provides a stable framework for these interactions. The 4-methylbenzenesulfonate group can enhance the compound’s solubility and stability, making it more effective in various applications .
Comparison with Similar Compounds
Similar Compounds
8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-2-yl 4-methylbenzenesulfonate: This compound is similar in structure but contains a thioxanthene core instead of a xanthene core.
2-(Dimethylamino)ethyl 4-aminobenzoate: This compound shares the dimethylaminoethylamino side chain but has a different core structure.
Uniqueness
The uniqueness of 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate lies in its combination of a xanthene core with a dimethylaminoethylamino side chain and a 4-methylbenzenesulfonate group. This unique structure provides specific chemical and physical properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
[8-[2-(dimethylamino)ethylamino]-9-oxoxanthen-2-yl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-16-7-10-18(11-8-16)32(28,29)31-17-9-12-21-19(15-17)24(27)23-20(25-13-14-26(2)3)5-4-6-22(23)30-21/h4-12,15,25H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZKSRRBULAADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC(=C4C3=O)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235567 | |
Record name | 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86456-20-4 | |
Record name | NSC 354676 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086456204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 86456-20-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-((2-(DIMETHYLAMINO)ETHYL)AMINO)-9-OXO-9H-XANTHEN-2-YL 4-METHYLBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH5KNX6X2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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